molecular formula C10H15NO3 B1488024 Ethyl 5-((ethylamino)methyl)furan-3-carboxylate CAS No. 1211570-72-7

Ethyl 5-((ethylamino)methyl)furan-3-carboxylate

Cat. No. B1488024
CAS RN: 1211570-72-7
M. Wt: 197.23 g/mol
InChI Key: BQAKIVKBCXNDPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives, such as Ethyl 5-((ethylamino)methyl)furan-3-carboxylate, often involves the Paal-Knorr Furan Synthesis . This method involves the cyclization of 1,4-dicarbonyl compounds. Other methods include the use of sulfur ylides and alkynes, gold-catalyzed cyclizations of diols and triols, and the elimination pathway of β-halovinyl ketones .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is an ethylamino)methyl group and a carboxylate group.


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.067±0.06 g/cm3 and a predicted boiling point of 276.9±30.0 °C .

Scientific Research Applications

Analytical and Spectral Study

  • Chelating Properties and Antibacterial Activity : Ethyl 5-((ethylamino)methyl)furan-3-carboxylate derivatives have been synthesized and their chelating properties explored. Transition metal complexes with this compound have shown different levels of antibacterial activity against human pathogenic bacteria, indicating potential applications in the development of new antimicrobial agents (Patel, 2020).

Synthesis and Biological Activity

  • Cytotoxicity and Antibacterial Activities : Derivatives of this compound have been studied for their cytotoxicity against cancer cell lines and antimicrobial activity against Gram-positive and Gram-negative bacteria. This highlights their potential in pharmaceutical research for developing cancer therapies and antibacterial drugs (Weerachai Phutdhawong et al., 2019).

Chemical Synthesis Applications

  • Palladium-Catalysed Direct Heteroarylations : this compound has been utilized in palladium-catalysed direct heteroarylations, serving as a precursor for the synthesis of biheteroaryls. This process is notable for preventing the formation of dimers or oligomers, facilitating high-yield synthesis of complex organic molecules (Hai-yan Fu et al., 2012).

Glycosidase Inhibitory Activities

  • Selective Inhibitors for Enzymes : Research on this compound derivatives has led to the discovery of compounds with significant glycosidase inhibitory activities. These findings suggest applications in designing selective inhibitors for α-L-fucosidase and β-galactosidase, which could be useful in treating diseases related to enzyme dysfunction (A. J. Moreno‐Vargas et al., 2003).

Electrochemical Reduction

  • Biomass-derived Platform Molecule Derivatives : this compound has been shown to undergo electrochemical reduction to produce derivatives that expand the scope of biomass-derived platform molecules. This process creates new pathways for synthesizing environmentally friendly chemicals and materials from renewable resources (Huitao Ling et al., 2022).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 5-((ethylamino)methyl)furan-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by interacting with receptors on the cell surface, leading to changes in intracellular signaling cascades. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes. These changes in gene expression can result in modifications to cellular metabolism, including alterations in the production and utilization of energy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing the cleavage of substrate proteins. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, as the compound may influence the activity of transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis in the presence of water, resulting in the formation of degradation products. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Additionally, the toxic effects of this compound at high doses may be due to the accumulation of reactive intermediates formed during its metabolism.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further interact with other biomolecules. The compound can also influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways, resulting in changes in the levels of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to specific transporters on the cell membrane. Once inside the cell, this compound can be distributed to different cellular compartments, where it may accumulate and exert its effects. The localization of this compound within cells can influence its activity and function .

properties

IUPAC Name

ethyl 5-(ethylaminomethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-3-11-6-9-5-8(7-14-9)10(12)13-4-2/h5,7,11H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAKIVKBCXNDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CO1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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